

Physicochemical properties of 3-Bromoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromoquinoline-5-carboxylic acid

Cat. No.: B582176

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-Bromoquinoline-5-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **3-Bromoquinoline-5-carboxylic acid** (CAS No. 1344046-12-3). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on its fundamental identifiers, predicted properties, and detailed, standardized experimental protocols for the determination of its key physicochemical characteristics. These methodologies are essential for any research, quality control, or drug development program involving this molecule.

Core Physicochemical Data

The following table summarizes the available identifying and physicochemical data for **3-Bromoquinoline-5-carboxylic acid**. It is critical to note that while some properties are confirmed, others are based on computational predictions or are currently unavailable and require experimental determination.

Property	Data	Source(s)
IUPAC Name	3-Bromoquinoline-5-carboxylic acid	-
CAS Number	1344046-12-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[1] [2] [3]
Molecular Weight	252.06 g/mol	[1] [2]
Physical Form	Solid	[4]
Melting Point	Data not available	[4]
Boiling Point	416.8 ± 25.0 °C at 760 mmHg (Predicted)	[4]
pKa	Data not available	-
Aqueous Solubility	Data not available	-
LogP (Octanol/Water)	Data not available	-

Experimental Protocols for Property Determination

Given the absence of published experimental data for several key properties, the following sections detail standardized protocols applicable for the determination of these values for aromatic carboxylic acids like **3-Bromoquinoline-5-carboxylic acid**.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound.

Methodology: Capillary Method (Mel-Temp Apparatus)[\[5\]](#)

- Sample Preparation: A small amount of the dry, solid **3-Bromoquinoline-5-carboxylic acid** is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently or dropped through a long glass tube to compact the sample into the sealed end, aiming for a sample height of 2-3 mm.[\[5\]](#)[\[6\]](#)

- Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus or similar device.[6]
- Rapid Determination (Optional): A preliminary "fast run" is conducted by increasing the temperature at a rate of 5-10°C per minute to find an approximate melting range.[5]
- Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the fast run. The heating rate is then reduced to approximately 1-2°C per minute.[5]
- Data Recording: The temperature at which the first crystal begins to liquefy is recorded as the start of the melting range. The temperature at which the last crystal melts completely is recorded as the end of the range.
- Calibration: For high accuracy, the apparatus's thermometer should be calibrated using certified standards with known melting points.[7]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group. For a weak acid (HA), the pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal.

Methodology: Potentiometric Titration[8][9]

- Solution Preparation: A precise weight of **3-Bromoquinoline-5-carboxylic acid** is dissolved in a suitable solvent (e.g., a co-solvent system like water/ethanol if aqueous solubility is low) to create a solution of known concentration (e.g., 1 mM).[8] A standardized solution of a strong base (e.g., 0.1 M carbonate-free NaOH) is prepared.[7]
- Apparatus Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[8]
- Titration: The NaOH solution is added incrementally from a burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.

- Data Analysis: The pH is plotted against the volume of NaOH added. This generates a titration curve.
- pKa Determination: The equivalence point is identified as the point of maximum slope on the curve (the inflection point). The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at the half-equivalence point is equal to the pKa of the acid.[10][11][12]

Aqueous Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it affects absorption and bioavailability.

Methodology: Thermodynamic "Shake-Flask" Method[13][14]

- Equilibrium Saturation: An excess amount of solid **3-Bromoquinoline-5-carboxylic acid** is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Incubation: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[13]
- Phase Separation: The resulting suspension is filtered or centrifuged to remove all undissolved solid.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calibration: A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity, which influences its ability to cross biological membranes. It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.

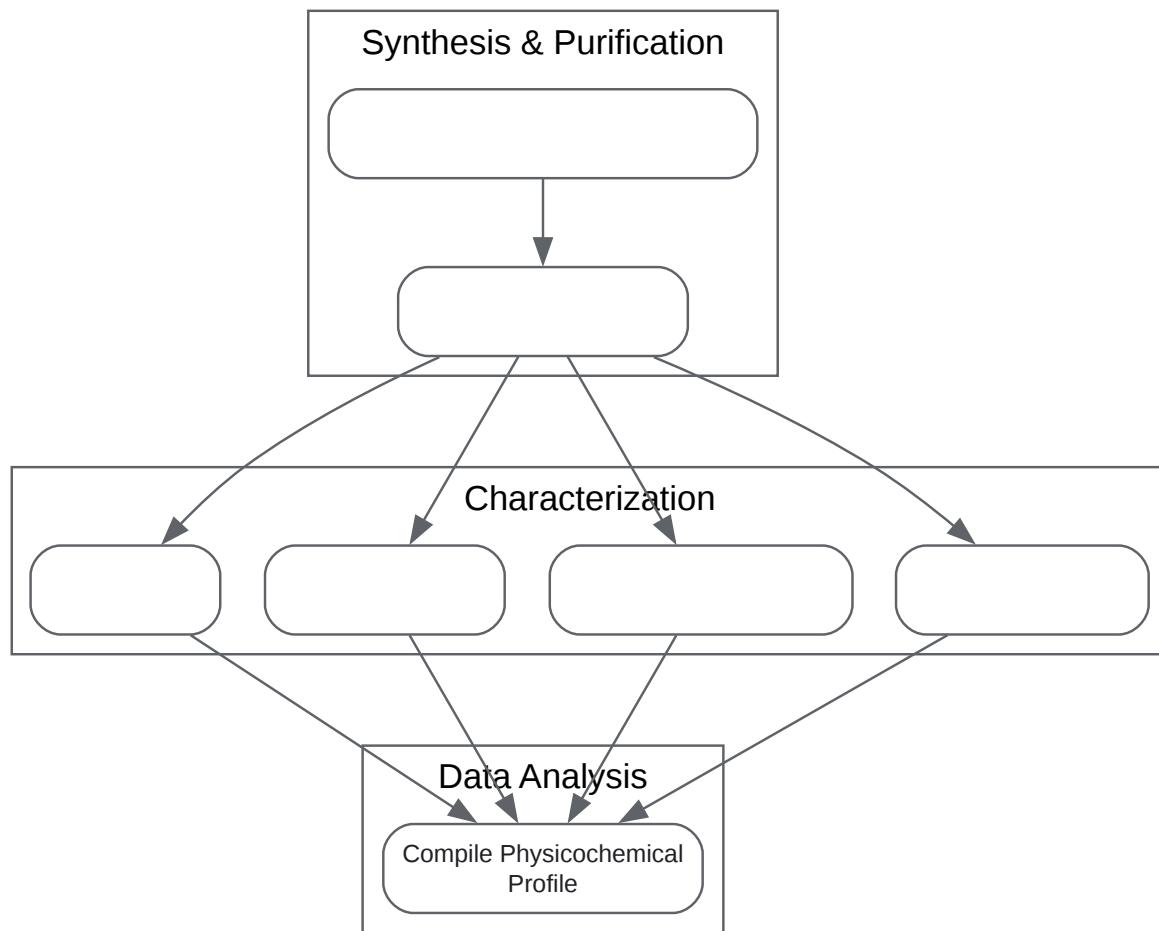
Methodology: Shake-Flask Method[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Solvent Preparation: 1-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated by mixing them vigorously and then allowing the phases to separate completely.[\[15\]](#)
- Partitioning: A known amount of **3-Bromoquinoline-5-carboxylic acid** is dissolved in one of the phases (e.g., pre-saturated 1-octanol). This is then mixed with a specific volume of the other pre-saturated phase in a separatory funnel or vial.
- Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[\[16\]](#)
- Sampling: A precise aliquot is carefully removed from both the 1-octanol and the aqueous layers.[\[16\]](#)
- Quantification: The concentration of the compound in each aliquot is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
- Calculation: The partition coefficient (P) is calculated as $P = [\text{Concentration in Octanol}] / [\text{Concentration in Water}]$. The LogP is the base-10 logarithm of this value.

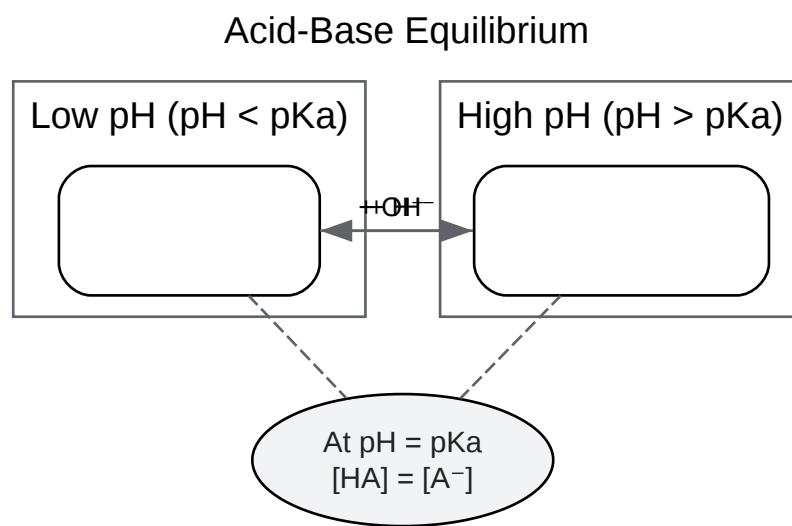
Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the characterization of **3-Bromoquinoline-5-carboxylic acid**.

Physicochemical Property Determination Workflow

[Click to download full resolution via product page](#)

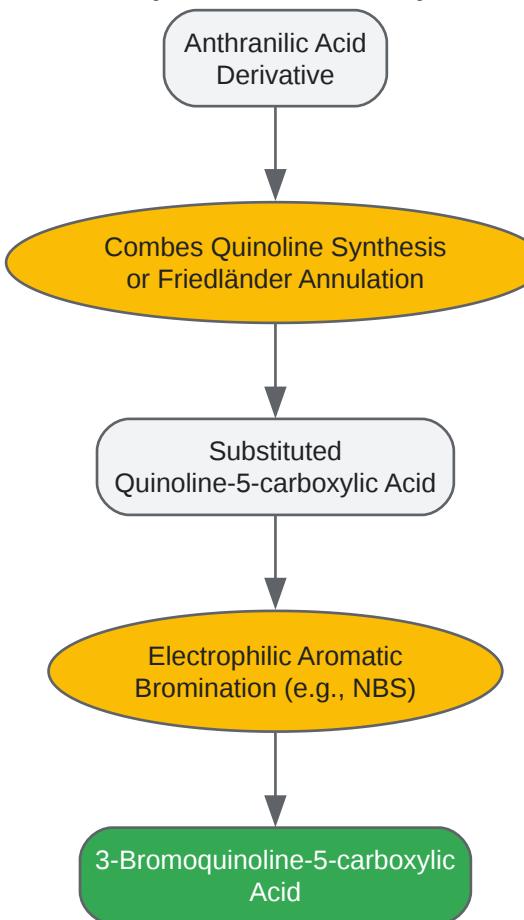
Caption: General experimental workflow for physicochemical characterization.



[Click to download full resolution via product page](#)

Caption: Ionization state of the carboxylic acid as a function of pH.

Plausible Synthetic Pathway Concept



[Click to download full resolution via product page](#)

Caption: A conceptual synthetic route to the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. appchemical.com [appchemical.com]
- 2. 1344046-12-3|3-Bromoquinoline-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 3-Bromoquinoline-5-carboxylic acid | [frontierspecialtychemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physicochemical properties of 3-Bromoquinoline-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582176#physicochemical-properties-of-3-bromoquinoline-5-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com